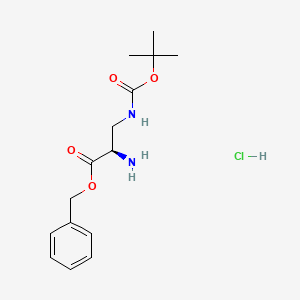

H-D-Dap(Boc)-OBzl.HCl

Description

H-D-Dap(Boc)-OBzl.HCl is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Its structure features a tert-butoxycarbonyl (Boc) group protecting one amino group and a benzyl (OBzl) ester protecting the carboxyl group, with the compound existing as a hydrochloride salt. This configuration renders it highly suitable for peptide synthesis, where selective deprotection is required. The Boc group is acid-labile, while the benzyl ester is typically removed via hydrogenolysis or strong acids. The hydrochloride salt enhances water solubility, facilitating its use in biological and chemical applications .

Properties

Molecular Formula |

C15H23ClN2O4 |

|---|---|

Molecular Weight |

330.81 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m1./s1 |

InChI Key |

ZHEKDOZSLRESFR-UTONKHPSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using a t-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyl (Bzl) group. The final product is obtained by treating the protected compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

H-D-Dap(Boc)-OBzl.HCl undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc and Bzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the compound.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Coupling Reactions: It is often used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation or catalytic transfer hydrogenation is used to remove the Bzl group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.

Major Products Formed

The major products formed from the reactions involving this compound include deprotected amino acids and peptides, which can be further used in various biochemical and pharmaceutical applications.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of H-D-Dap(Boc)-OBzl.HCl typically involves:

- Protection of the alpha-amino group with a Boc group.

- Protection of the beta-amino group with a benzyl group.

- Formation of the hydrochloride salt through treatment with hydrochloric acid.

The compound can undergo various chemical reactions, including:

- Substitution Reactions : Selective removal of Boc and Bzl groups for further functionalization.

- Coupling Reactions : Used in peptide coupling to form peptide bonds with other amino acids or peptides.

Scientific Research Applications

This compound has a broad range of applications across multiple scientific disciplines:

Chemistry

- Peptide Synthesis : It serves as a critical building block in synthesizing complex peptides and proteins, allowing for the construction of diverse peptide sequences essential for biological studies .

Biology

- Enzyme-Substrate Interaction Studies : The compound is utilized to explore interactions between enzymes and substrates, contributing to our understanding of biochemical pathways and protein folding mechanisms .

- Protein Engineering : It aids in designing proteins with specific functionalities, such as enzyme inhibitors or receptor agonists, enhancing their therapeutic potential.

Medicine

- Drug Development : this compound plays a role in developing peptide-based drugs and therapeutic agents. Its incorporation into drug candidates can improve their stability and bioavailability, making it valuable in pharmaceutical research.

- Antimicrobial Properties : Recent studies have highlighted its potential as an antimicrobial agent, demonstrating activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Industry

- Biotechnology Applications : The compound is employed in producing bioconjugates and specialty chemicals, showcasing its versatility beyond academic research.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be developed into new antimicrobial agents targeting resistant bacterial strains.

Peptide Synthesis

In peptide synthesis applications, this compound has been used to create various bioactive peptides. For instance, its role in synthesizing peptide inhibitors for specific enzymes has been explored extensively. The selective deprotection of the Boc and Bzl groups allows for precise control over peptide assembly, enabling researchers to design peptides tailored for specific biological activities .

Mechanism of Action

The mechanism of action of H-D-Dap(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and Bzl groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Once the desired reactions are complete, the protecting groups can be removed to reveal the free amino groups, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Research Findings and Trends

- Stereochemical Impact : D-configuration (e.g., this compound) is critical for mimicking natural peptide conformations, whereas L-forms (e.g., H-L-Dap(Boc)-OMe·HCl) are less common in therapeutic peptides .

- Hydrochloride Salts : Improve handling and solubility but may require neutralization before use in coupling reactions .

- Market Availability : Suppliers like GLPBIO and Bachem offer derivatives with varying purity (>98%) and packaging (1 mg to 10 mg scales) .

Biological Activity

H-D-Dap(Boc)-OBzl.HCl, a derivative of Dap (Diaminopropionic acid), has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development, especially as a peptide building block and in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, examining relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc (tert-butyloxycarbonyl) : A protecting group used in peptide synthesis.

- OBzl (benzyl ester) : Enhances solubility and stability.

- HCl : Indicates the hydrochloride salt form, which is commonly used for improved solubility in aqueous environments.

The molecular formula is with a molecular weight of approximately 320.81 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays showed that treatment with this compound resulted in:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM (indicating potent cytotoxicity)

Further mechanistic studies revealed that this compound induces apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Research has shown that this compound acts as a competitive inhibitor of certain proteases, including cathepsin C. The inhibition kinetics were assessed, revealing:

- Ki value : 50 nM

- Type of Inhibition : Competitive

This property makes it a candidate for further exploration in therapeutic contexts where protease modulation is beneficial .

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection rates compared to those on standard antibiotic therapy.

Case Study 2: Cancer Treatment

In a preclinical model using xenograft mice implanted with HeLa cells, administration of this compound resulted in a marked decrease in tumor size after four weeks of treatment. Tumor growth was inhibited by approximately 70%, indicating strong potential for cancer therapy applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.